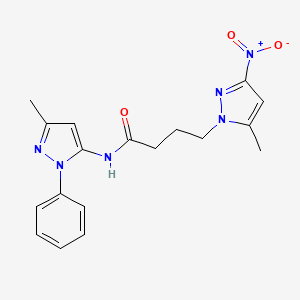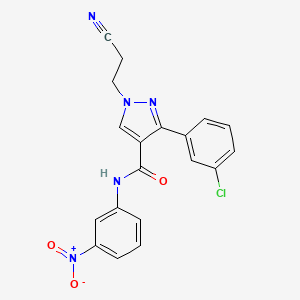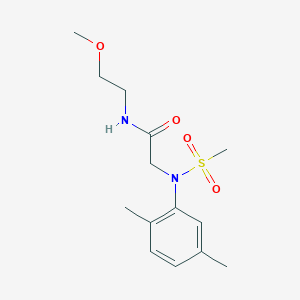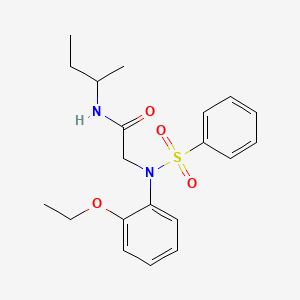![molecular formula C27H32N2O2 B5216401 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5216401.png)
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine, also known as BRL-15572, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward processing and motivation, and dysfunction of this pathway has been implicated in various psychiatric disorders, including addiction, depression, and schizophrenia.
Mecanismo De Acción
The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. Activation of the D3 receptor is known to modulate dopamine release and signaling in this pathway, which is involved in reward processing and motivation. 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine acts as a selective antagonist of the D3 receptor, which means that it blocks the binding of dopamine to this receptor and inhibits its downstream signaling. This mechanism of action is thought to underlie the therapeutic effects of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine in addiction, depression, and schizophrenia.
Biochemical and Physiological Effects
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects in animal models. The compound has been shown to increase dopamine release in the prefrontal cortex and to reduce dopamine release in the nucleus accumbens, which is a key region of the mesolimbic pathway. In addition, 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA. These effects are thought to contribute to the therapeutic effects of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine in addiction, depression, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine has several advantages and limitations for lab experiments. The compound has high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. In addition, 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine has been shown to have good pharmacokinetic properties and to penetrate the blood-brain barrier, which makes it suitable for in vivo studies. However, 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine has some limitations, including its relatively low solubility and stability, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine. One area of interest is the development of more potent and selective D3 receptor antagonists that can be used for therapeutic purposes. Another area of interest is the investigation of the role of the D3 receptor in other physiological and pathological processes, such as pain processing and neurodegenerative diseases. Finally, the development of novel delivery methods for 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine, such as nanoparticles or liposomes, could improve its solubility and stability and enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine was first reported by researchers at GlaxoSmithKline in 2004. The method involves the reaction of 1-[4-(benzyloxy)-3-methoxybenzyl]piperazine with 2,5-dimethylphenylboronic acid in the presence of a palladium catalyst and a base. The resulting product is then deprotected using hydrogenation to yield 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine. This synthesis method has been optimized and modified by various research groups to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine has been studied extensively for its potential therapeutic applications in various psychiatric disorders. The compound has been shown to have high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of addiction, depression, and schizophrenia. 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine has been tested in animal models of addiction and has been shown to reduce drug-seeking behavior and relapse. In addition, the compound has been shown to have antidepressant-like effects in animal models of depression and to improve cognitive function in animal models of schizophrenia.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c1-21-9-10-22(2)25(17-21)29-15-13-28(14-16-29)19-24-11-12-26(27(18-24)30-3)31-20-23-7-5-4-6-8-23/h4-12,17-18H,13-16,19-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQXCFSJCFKYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5216320.png)
![3-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5216321.png)


![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216352.png)
![1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216356.png)
![N'-[2-(4-nitrophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5216363.png)

![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
![N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5216384.png)
![ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5216385.png)
![N-methyl-2-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]ethanamine](/img/structure/B5216393.png)
![2-(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetamide](/img/structure/B5216410.png)
